molecular formula C14H14F3N3O3 B2956968 4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid CAS No. 883030-85-1

4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid

Cat. No.: B2956968
CAS No.: 883030-85-1
M. Wt: 329.279
InChI Key: ULWOQWYHCQPYSM-OWOJBTEDSA-N
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Description

4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid is a complex organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid typically involves multiple steps. One common approach starts with the reaction of maleic anhydride with an appropriate amine to form a 4-oxo-4-(arylamino)but-2-enoic acid derivative. This intermediate can then be reacted with a trifluoromethyl-substituted pyridine derivative under suitable conditions to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above, including the use of efficient catalysts and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to certain enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    4-oxo-4-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}but-2-enoic acid: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    4-oxo-4-{4-[4-(trifluoromethyl)phenyl]piperazino}but-2-enoic acid: Contains a phenyl ring instead of a pyridine ring.

Uniqueness

The presence of the trifluoromethyl group and the specific arrangement of the pyridine and piperazine rings make 4-oxo-4-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazino}but-2-enoic acid unique. This structure imparts distinct chemical and biological properties, such as enhanced binding affinity and stability, which are not observed in similar compounds .

Properties

IUPAC Name

(E)-4-oxo-4-[4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O3/c15-14(16,17)10-3-4-18-11(9-10)19-5-7-20(8-6-19)12(21)1-2-13(22)23/h1-4,9H,5-8H2,(H,22,23)/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWOQWYHCQPYSM-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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